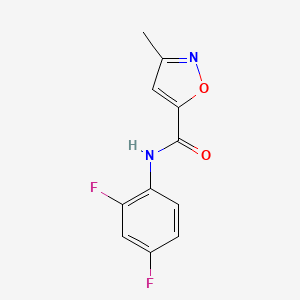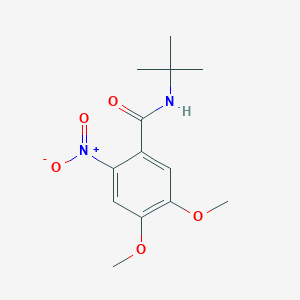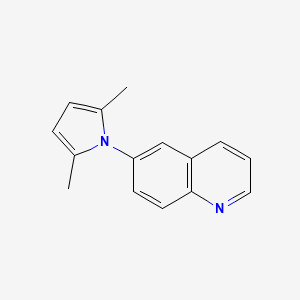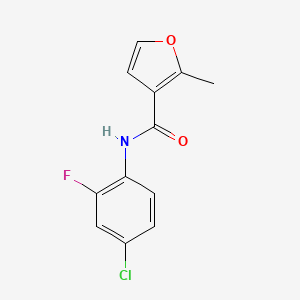![molecular formula C15H16N2O4S B5850325 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol, also known as MTA, is a synthetic compound that has been widely used in scientific research. MTA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 365.4 g/mol.
Mécanisme D'action
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol inhibits PRMTs by binding to the active site of the enzyme and preventing the transfer of the methyl group from SAM to the arginine residue. This results in the inhibition of arginine methylation, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit cell growth and induce apoptosis in cancer cells. Additionally, 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol has been shown to regulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol in lab experiments is its high potency as a PRMT inhibitor. This allows for the use of lower concentrations of 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol, which can reduce the potential for off-target effects. However, one limitation of using 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
Orientations Futures
There are several future directions for the use of 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol in scientific research. One area of interest is the development of more potent and selective PRMT inhibitors based on the structure of 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol. Additionally, 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol could be used in combination with other inhibitors to target multiple pathways involved in cancer progression. Finally, the use of 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol in animal models could provide insight into its potential as a therapeutic agent for cancer treatment.
Méthodes De Synthèse
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol is synthesized through a multi-step process that involves the reaction of 4-nitro-2-methoxyphenol with 4-(methylthio)benzaldehyde in the presence of a base. The resulting intermediate is then treated with formaldehyde and ammonium acetate to produce 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol. The synthesis of 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol has been optimized to produce high yields and purity, making it a useful compound for scientific research.
Applications De Recherche Scientifique
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol has been used extensively in scientific research as a tool to study the function of protein arginine methyltransferases (PRMTs). PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen of arginine residues in proteins. 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol is a potent inhibitor of PRMTs and has been used to study their role in various biological processes such as gene expression, RNA processing, and signal transduction.
Propriétés
IUPAC Name |
2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-8-10(7-13(15(14)18)17(19)20)9-16-11-3-5-12(22-2)6-4-11/h3-8,16,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGZEGDDMVMQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CNC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5453826 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)


![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)

![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
![17-[(2-chlorobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5850302.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5850303.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5850340.png)
![N-[2-oxo-2-{2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5850346.png)
![4-amino-N'-[3-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5850353.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5850358.png)